molecular formula C25H21N3O3 B4160775 N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B4160775
M. Wt: 411.5 g/mol
InChI Key: WEMWHVNOYUEGKU-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the benzodioxole moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce fully hydrogenated quinoline derivatives .

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction. The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its combination of a quinoline core, a pyridine ring, and a benzodioxole moiety.

Properties

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-15-5-7-21-19(10-15)20(12-22(28-21)18-4-3-9-26-13-18)25(29)27-16(2)17-6-8-23-24(11-17)31-14-30-23/h3-13,16H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMWHVNOYUEGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 5
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide
Reactant of Route 6
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N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamide

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